N-(acid-PEG24)-N-bis(PEG3-azide)
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Overview
Description
N-(acid-PEG24)-N-bis(PEG3-azide) is a heterobifunctional polyethylene glycol (PEG) derivative. This compound contains a long PEG chain with a terminal carboxylic acid group and two shorter PEG chains each terminating in an azide group. The hydrophilic PEG spacers increase solubility in aqueous media, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acid-PEG24)-N-bis(PEG3-azide) involves several steps:
Polymerization of Ethylene Oxide: The process begins with the polymerization of ethylene oxide to form high-purity amino-PEG-alcohol.
Chain-End Modification: The amino-PEG-alcohol undergoes chain-end modification to introduce the desired functional groups. This involves the use of dibenzyl-protected amine functional initiators.
Formation of N-hydroxy Succinimidyl-PEG-Azide: The heterobifunctional PEG derivative is then synthesized by converting the amino group to an azide group using N-hydroxy succinimidyl chemistry.
Industrial Production Methods
Industrial production of N-(acid-PEG24)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Functionalization: The PEG chains are functionalized with azide and carboxylic acid groups using efficient and scalable chemical reactions.
Chemical Reactions Analysis
Types of Reactions
N-(acid-PEG24)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups react with alkynes in the presence of copper catalysts to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators such as EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
EDC or DCC: Activators used in amide bond formation reactions.
Major Products
Triazole Linkages: Formed from the reaction of azide groups with alkynes.
Amide Bonds: Formed from the reaction of carboxylic acid groups with primary amines.
Scientific Research Applications
N-(acid-PEG24)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(acid-PEG24)-N-bis(PEG3-azide) involves its ability to form stable linkages with other molecules:
Comparison with Similar Compounds
N-(acid-PEG24)-N-bis(PEG3-azide) is unique due to its combination of azide and carboxylic acid functionalities. Similar compounds include:
Azido-PEG3-amine: Contains an amino group and an azide group, used in similar bioconjugation applications.
Azido-PEG24-acid: Contains a long PEG chain with an azide group, used in click chemistry.
4-Arm PEG-Azide: A multi-armed PEG derivative with azide groups at each terminal, used in PEGylation via click chemistry.
N-(acid-PEG24)-N-bis(PEG3-azide) stands out due to its dual functionality, allowing for versatile applications in various fields.
Properties
Molecular Formula |
C67H133N7O32 |
---|---|
Molecular Weight |
1548.8 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C67H133N7O32/c68-72-70-2-8-78-14-20-84-22-16-80-10-4-74(5-11-81-17-23-85-21-15-79-9-3-71-73-69)6-12-82-18-24-86-26-28-88-30-32-90-34-36-92-38-40-94-42-44-96-46-48-98-50-52-100-54-56-102-58-60-104-62-64-106-66-65-105-63-61-103-59-57-101-55-53-99-51-49-97-47-45-95-43-41-93-39-37-91-35-33-89-31-29-87-27-25-83-19-13-77-7-1-67(75)76/h1-66H2,(H,75,76) |
InChI Key |
LCYPYNCXKBLGQL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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